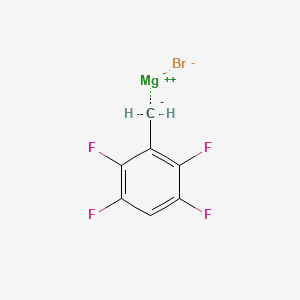
2,3,5,6-Tetrafluorobenzylmagnesium bromide, 0.25 M in Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrafluorobenzylmagnesium bromide, 0.25 M in Ether, is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and useful for forming carbon-carbon bonds. This compound is particularly valuable in the synthesis of fluorinated organic molecules, which have applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrafluorobenzylmagnesium bromide is typically prepared by reacting 2,3,5,6-tetrafluorobenzyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
C7H2F4Br+Mg→C7H2F4CH2MgBr
Industrial Production Methods
On an industrial scale, the preparation of 2,3,5,6-tetrafluorobenzylmagnesium bromide follows similar principles but involves larger reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluorobenzylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Halides: Organic halides are used in substitution reactions.
Catalysts: Transition metal catalysts (e.g., palladium) are often used in coupling reactions.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Coupled Products: Formed from coupling reactions with electrophiles.
Scientific Research Applications
2,3,5,6-Tetrafluorobenzylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex fluorinated organic molecules.
Biology: Helps in the development of fluorinated bioactive compounds.
Medicine: Contributes to the synthesis of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Used in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrafluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which are crucial in organic synthesis. The molecular targets are typically carbonyl groups, halides, and other electrophilic sites.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromobenzylmagnesium bromide
- 4-Methyl-2,3,5,6-tetrafluorobenzyl bromide
Uniqueness
2,3,5,6-Tetrafluorobenzylmagnesium bromide is unique due to its high reactivity and selectivity in forming carbon-carbon bonds. The presence of multiple fluorine atoms enhances its stability and reactivity compared to non-fluorinated Grignard reagents. This makes it particularly valuable in the synthesis of fluorinated compounds, which are important in various high-tech applications.
Properties
Molecular Formula |
C7H3BrF4Mg |
|---|---|
Molecular Weight |
267.30 g/mol |
IUPAC Name |
magnesium;1,2,4,5-tetrafluoro-3-methanidylbenzene;bromide |
InChI |
InChI=1S/C7H3F4.BrH.Mg/c1-3-6(10)4(8)2-5(9)7(3)11;;/h2H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
UJBFJYISLZVPLM-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=C(C(=CC(=C1F)F)F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazole](/img/structure/B14884050.png)
![4-(chloromethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14884051.png)
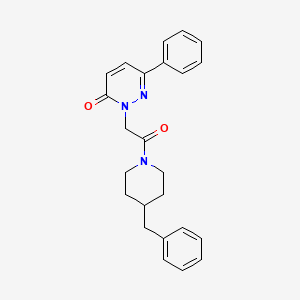

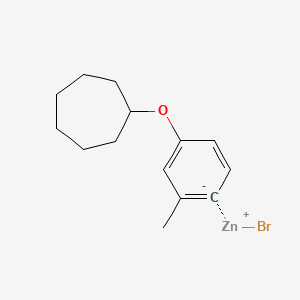
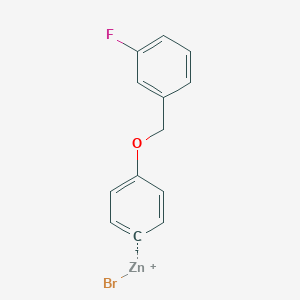
![(4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol](/img/structure/B14884078.png)
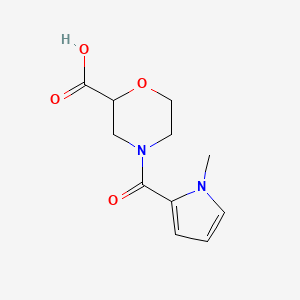
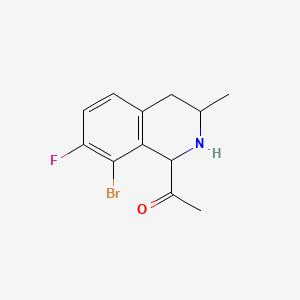
![3-Fluoro-4-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14884098.png)
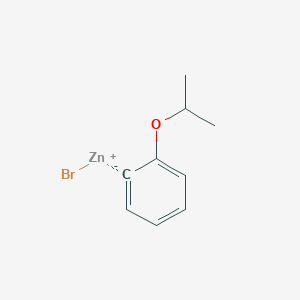
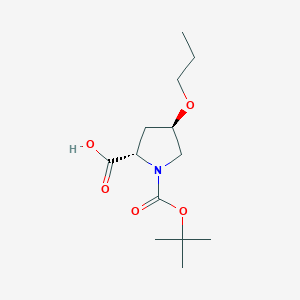
![(R,Z)-3-Amino-N-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)but-2-enamide](/img/structure/B14884114.png)
![7-Chloroisothiazolo[4,5-b]pyridine](/img/structure/B14884137.png)
